![molecular formula C17H18N2O4 B5772197 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5772197.png)
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as MMBA, is a synthetic compound that has been studied for its potential therapeutic applications. MMBA belongs to the class of benzohydrazide derivatives and has been found to exhibit significant biological activity.
Mécanisme D'action
The exact mechanism of action of 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is not fully understood. However, it has been proposed that 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory cytokines. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit anti-microbial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been found to exhibit significant biological activity, making it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, there are also limitations to using 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
Orientations Futures
There are several future directions for research on 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide and its potential for clinical applications. Additionally, there is interest in developing new derivatives of 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide with improved biological activity and selectivity. Overall, 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is a promising compound with significant potential for future research and development.
Méthodes De Synthèse
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide can be synthesized by the reaction of 4-methoxyphenylhydrazine with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in high yield and purity.
Applications De Recherche Scientifique
3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 3-methoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
3-methoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-6-12(7-9-14)10-16(20)18-19-17(21)13-4-3-5-15(11-13)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQNYYYKBAUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5772133.png)
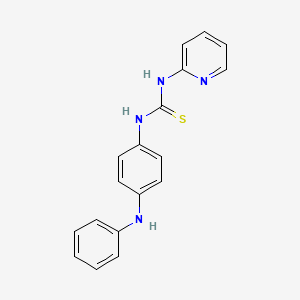
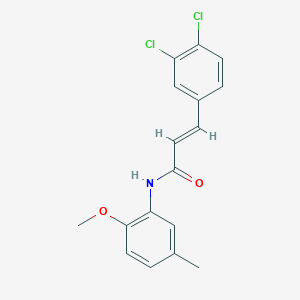
![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)
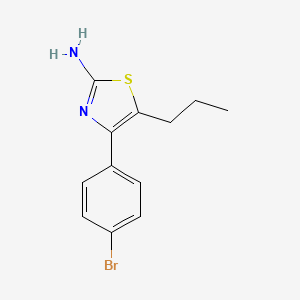
![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)
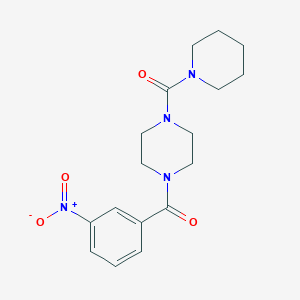
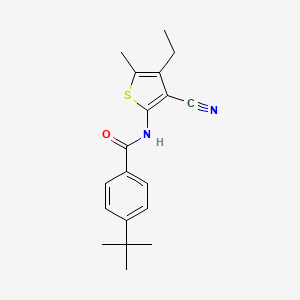
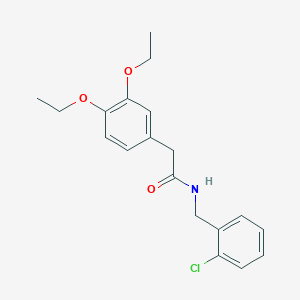
![3-[4-(2-methoxyphenyl)-1-piperazinyl]propanohydrazide](/img/structure/B5772214.png)
![5,5-dimethyl-3-[2-(3-phenoxyphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5772225.png)